molecular formula C15H16N6O B2819541 4-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]-piperidine CAS No. 2108968-64-3

4-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]-piperidine

Cat. No. B2819541
CAS RN: 2108968-64-3
M. Wt: 296.334
InChI Key: FGYUDESQSDMYQB-UHFFFAOYSA-N
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Description

The compound “4-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]-piperidine” is a complex organic molecule that contains several heterocyclic rings, including a 1,2,4-oxadiazole and a 1,2,3-triazole . The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . This moiety is known to have a wide range of applications and has been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Molecular Structure Analysis

The molecular structure of “4-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]-piperidine” is complex, with several heterocyclic rings. The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Scientific Research Applications

Antimicrobial and Antifungal Agents

  • Antifungal Applications : A novel series of compounds, including 4-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]-piperidine, have been synthesized and evaluated for their in vitro antifungal activities. Some of these compounds demonstrated comparable activity to miconazole against Cryptococcus neoformans, Aspergillus niger, and Aspergillus flavus (Sangshetti & Shinde, 2011).
  • Antibacterial Applications : Derivatives of this compound have shown significant antibacterial activities in various studies. In one study, derivatives containing piperidine or pyrrolidine rings exhibited strong antimicrobial activity, indicating the potential for these compounds in antibacterial applications (Krolenko, Vlasov & Zhuravel, 2016).

Antituberculosis Potential

Antiproliferative and Anticancer Research

Mechanism of Action

Target of Action

activities .

Mode of Action

1,2,4-oxadiazoles, a key component of this compound, are known to possess hydrogen bond acceptor properties , which could play a role in their interaction with biological targets.

Biochemical Pathways

Compounds with a 1,2,4-oxadiazole moiety have been used as anti-infective agents , suggesting they may interact with biochemical pathways related to infection and immune response.

Result of Action

Given the anti-infective activity of related 1,2,4-oxadiazole compounds , it can be inferred that this compound may have similar effects.

properties

IUPAC Name

3-phenyl-5-(1-piperidin-4-yltriazol-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c1-2-4-11(5-3-1)14-17-15(22-19-14)13-10-21(20-18-13)12-6-8-16-9-7-12/h1-5,10,12,16H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYUDESQSDMYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]-piperidine

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